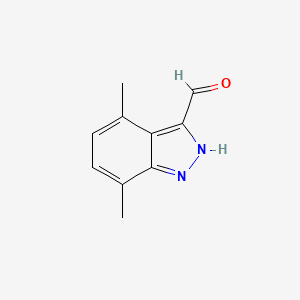

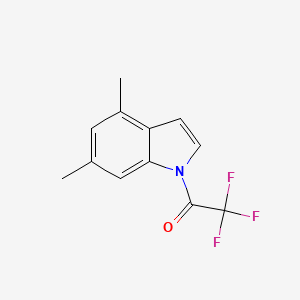

![molecular formula C9H5F3N2O2 B1343782 2-[2-(三氟甲氧基)苯基]-1,3,4-恶二唑 CAS No. 1427460-77-2](/img/structure/B1343782.png)

2-[2-(三氟甲氧基)苯基]-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole compounds has been explored through different methods. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been used to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another approach involves the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic intermediate pathways . Additionally, an effective synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups has been developed, although direct trifluoroethoxylation of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole was not successful .

Molecular Structure Analysis

Structural studies on trifluoromethyl substituted 2,5-diphenyl-1,3,4-oxadiazoles have revealed that the compounds have a monoclinic structure, with the solid-state structure influenced by the electronic properties of the fluorine atoms, leading to various intra- and intermolecular interactions . The molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole has been optimized using DFT/B3LYP method, providing insights into the bond lengths, angles, and vibrational wavenumbers .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole compounds has been investigated through different studies. For example, the photoreactivity of fluorinated oxadiazoles has been emphasized, with comments on the applications of these photoprocesses in the synthesis of target fluorinated structures . The Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, and molecular electrostatic potential have been calculated to determine the reactivity and possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been characterized using various techniques. Multinuclear (1H, 13C, 19F) NMR spectroscopy and differential scanning calorimetry have been used to determine the structure and thermodynamic characteristics of perfluoroalkyl substituted 1,3,4-oxadiazoles . The optical and electrochemical properties of luminescent copoly(aryl ether)s with electron-transporting bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments have been investigated, revealing the effect of trifluoromethyl groups in enhancing electron affinity . Additionally, novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units have been synthesized and characterized, showing good thermal stability and relatively high glass transition temperatures .

科学研究应用

合成与表征

- 合成路线和表征:已经探索了合成含有三氟乙氧基的 2-氨基-5-芳基-1,3,4-恶二唑以开发有效的合成路线。使用质谱和 NMR 光谱对这些化合物进行表征,突出了用三氟乙氧基取代氯原子的挑战,并提出了反应机理 (Zhang、Qian 和 Li,1999 年)。

生物应用

- 杀幼虫活性:一项关于 1,3,4-恶二唑类似物杀幼虫活性的研究显示,对五环蚊具有很强的活性。这表明在控制蚊子种群以对抗蚊媒疾病方面具有潜在的应用 (Santhanalakshmi 等人,2022 年)。

材料科学应用

- 有机发光二极管 (OLED):研究表明某些 1,3,4-恶二唑衍生物在制造低效率滚降的有效 OLED 中的效用,表明它们在提高 OLED 技术的性能和效率方面具有潜力 (Jin 等人,2014 年)。

化学性质和反应

- 环转化:通过与苯基异氰酸酯反应将 4-氨基-D2-1,2,4-恶二唑啉转化为 2-芳基氨基-1,3,4-恶二唑,然后用三氟乙酸酐处理,展示了化学多功能性和创造具有特定性质的新化合物的潜力 (Hussein 等人,1994 年)。

先进材料和传感器应用

- 电致发光材料:通过点击化学合成的含有 1,3,4-恶二唑和三唑单元的新型聚(芳醚)表现出良好的热稳定性和高玻璃化转变温度,表明它们在先进材料中的应用 (Rahmani 和 Shafiei zadeh Mahani,2015 年)。

荧光化学传感器

- 氟离子传感:已经合成了含有苯酚取代的恶二唑部分的新型聚苯,显示出作为氟离子的荧光化学传感器的高灵敏度和选择性。这对环境监测和健康科学有影响 (Zhou 等人,2005 年)。

属性

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-4-2-1-3-6(7)8-14-13-5-15-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDKBAUGABEGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232182 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |

CAS RN |

1427460-77-2 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)